molecular formula C12H12O4 B2995866 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

Cat. No.: B2995866
M. Wt: 220.22 g/mol
InChI Key: VCGFYFKJZGIZMX-UHFFFAOYSA-N
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Description

Ocimarin, also known as 2H-1-benzopyran-2-one, is an aromatic organic compound belonging to the benzopyrone chemical class. It is a colorless crystalline solid with a sweet odor resembling vanilla and a bitter taste. Ocimarin is found in many plants and serves as a chemical defense against predators .

Scientific Research Applications

Ocimarin has a wide range of applications in scientific research:

Safety and Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The conventional acids such as sulfuric acid, aluminum chloride, phosphorus oxychloride, polyphosphoric acid, etc., that are used for catalyzing this reaction are hazardous and cannot be recovered .

Future Directions

The future directions for the study of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin could involve further exploration of the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins . There is also potential for future industrialized production of coumarins .

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is actin . Actin is a protein that forms the cytoskeleton, which is crucial for cell shape, internal organization, and a variety of cellular functions, including the transportation of vesicles, organelles, and intracellular signaling .

Mode of Action

7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin binds to actin and affects the structure of the cytoskeleton . At high concentrations, it prevents the polymerization of actin, whereas it enhances it at low concentrations . This interaction with actin can lead to changes in cell shape and function .

Biochemical Pathways

Coumarins are known to be synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin’s action are largely dependent on its interaction with actin. By modulating actin polymerization, it can influence cell shape, movement, and various cellular processes . Additionally, many coumarin derivatives have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV activities .

Action Environment

The action, efficacy, and stability of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be influenced by various environmental factors. For instance, the use of different Lewis acids in the synthesis of coumarin derivatives can affect the reaction . Moreover, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ocimarin and its derivatives can be synthesized through various methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of ocimarin often involves the use of green chemistry principles, such as using green solvents and catalysts. The synthesis can be carried out under classical conditions or non-classical conditions, including microwave or ultrasound energy .

Chemical Reactions Analysis

Types of Reactions

Ocimarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ocimarin is similar to other benzopyrone compounds, such as:

Ocimarin is unique due to its wide range of biological activities and its use as a precursor for various pharmacologically active compounds .

Properties

IUPAC Name

7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFYFKJZGIZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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